![molecular formula C26H23N3O5 B3018265 Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 879623-98-0](/img/structure/B3018265.png)
Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
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Description
Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a useful research compound. Its molecular formula is C26H23N3O5 and its molecular weight is 457.486. The purity is usually 95%.
BenchChem offers high-quality Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
One-pot synthesis methods have been developed to create novel spiro compounds and derivatives, showcasing the flexibility and efficiency of creating structurally complex molecules from simpler precursors. For example, a one-pot synthesis approach led to the creation of novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives through sequential reactions involving dimethyl acetylenedicarboxylate (DMAD), isatin, and sarcosine, characterized by various spectroscopic methods and X-ray crystallography (Li et al., 2014). Similarly, other research efforts have focused on the synthesis of functionalized spiro compounds, including derivatives of pyrazolo[3,4-b]pyridine and pyrano[3,2-c]quinolone, highlighting the diverse potential of these molecules for further chemical transformations and biological applications (Aly et al., 2018).
Potential Applications
The research has not only focused on the synthesis of these complex spiro compounds but also hinted at their potential applications, including their role as intermediates for further chemical transformations and their possible relevance in medicinal chemistry due to their structural complexity and unique chemical properties. For instance, the synthesis of spiro[indoline-3,4'-piperidine]-2-ones has shown potential in creating highly selective and efficacious c-Met/ALK dual inhibitors, indicating the possible application of these compounds in antitumor assays (Li et al., 2013).
Green Chemistry Approaches
Some studies have also focused on the development of green chemistry approaches for synthesizing these compounds. For example, a green route synthesis of biologically relevant novel spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] was reported, emphasizing environmentally friendly methods and providing detailed spectral and X-ray crystallographic behaviors of the synthesized compounds, suggesting a sustainable approach to producing these chemically and potentially biologically significant molecules (Sharma et al., 2016).
properties
IUPAC Name |
methyl 2-amino-7-methyl-1'-[(3-methylphenyl)methyl]-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-14-7-6-8-16(11-14)13-29-18-10-5-4-9-17(18)26(25(29)32)20-19(12-15(2)28-23(20)30)34-22(27)21(26)24(31)33-3/h4-12H,13,27H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXWNWVMOGJENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4(C2=O)C5=C(C=C(NC5=O)C)OC(=C4C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate |
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